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Compound of Interest

Compound Name: 2-Bromo-4-methylphenol

Cat. No.: B149215 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-Bromo-4-methylphenol is a versatile aromatic organic compound that serves as a crucial

intermediate in the synthesis of various pharmaceutical agents and other bioactive molecules.

Its chemical structure, featuring a reactive phenolic hydroxyl group, a bromine atom, and a

methyl group on the benzene ring, allows for a diverse range of chemical transformations. This

makes it a valuable building block in medicinal chemistry for the development of new

therapeutic agents. This document provides detailed application notes and protocols for the

use of 2-Bromo-4-methylphenol in pharmaceutical synthesis, with a focus on its application in

the synthesis of the antidepressant drug, Brofaromine.

Physicochemical Properties of 2-Bromo-4-
methylphenol
A summary of the key physicochemical properties of 2-Bromo-4-methylphenol is presented in

the table below for easy reference.
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Property Value

CAS Number 6627-55-0[1]

Molecular Formula C₇H₇BrO[1]

Molecular Weight 187.03 g/mol [1]

Appearance Clear colorless to pale yellow liquid

Boiling Point 213-214 °C[2]

Density 1.547 g/mL at 25 °C

Refractive Index 1.578

Solubility Slightly soluble in water

Application in the Synthesis of Brofaromine
Brofaromine is a selective and reversible inhibitor of monoamine oxidase A (MAO-A) that also

possesses serotonin reuptake inhibiting properties.[3] These dual mechanisms of action are

believed to contribute synergistically to its antidepressant effects.[3] 2-Bromo-4-methylphenol
is a key starting material in the synthesis of Brofaromine.

Synthetic Pathway from 2-Bromo-4-methylphenol to
Brofaromine
The synthesis of Brofaromine from 2-Bromo-4-methylphenol involves a multi-step process. A

logical workflow for this synthesis is outlined below.

2-Bromo-4-methylphenol Alkylation with
2-bromoacetonitrile

 K2CO3, Acetone 
2-(2-Bromo-4-methylphenoxy)acetonitrile Reductive amination with

dimethylamine
 H2, Pd/C, Dimethylamine 

2-(2-Bromo-4-methylphenoxy)ethan-1-amine N,N-dimethylation
 Formaldehyde, Formic acid 

(2-(2-Bromo-4-methylphenoxy)ethyl)dimethylamine Intramolecular Cyclization
 Pd(OAc)2, P(t-Bu)3, NaOt-Bu 

Brofaromine

Click to download full resolution via product page

Caption: Logical workflow for the synthesis of Brofaromine from 2-Bromo-4-methylphenol.
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Experimental Protocols
The following are detailed experimental protocols for the key steps in the synthesis of

Brofaromine, derived from established synthetic methodologies for similar compounds.

Step 1: Synthesis of 2-(2-Bromo-4-methylphenoxy)acetonitrile

This step involves the alkylation of 2-Bromo-4-methylphenol with bromoacetonitrile.

Materials:

2-Bromo-4-methylphenol

Bromoacetonitrile

Potassium carbonate (K₂CO₃)

Acetone

Ethyl acetate

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

To a solution of 2-Bromo-4-methylphenol (1.0 eq) in acetone, add potassium carbonate

(1.5 eq).

Stir the mixture at room temperature for 30 minutes.

Add bromoacetonitrile (1.1 eq) dropwise to the reaction mixture.

Stir the reaction at room temperature and monitor its progress by Thin Layer

Chromatography (TLC).

Upon completion, filter the reaction mixture and concentrate the filtrate under reduced

pressure.
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Dissolve the residue in ethyl acetate and wash with water and then brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the

crude product.

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of (2-(2-Bromo-4-methylphenoxy)ethyl)dimethylamine

This step involves the reduction of the nitrile and subsequent dimethylation.

Materials:

2-(2-Bromo-4-methylphenoxy)acetonitrile

Palladium on carbon (10% Pd/C)

Dimethylamine (40% in water)

Methanol

Formaldehyde (37% in water)

Formic acid

Diethyl ether

Saturated sodium bicarbonate solution

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

Reduction to the primary amine: In a pressure vessel, dissolve 2-(2-Bromo-4-

methylphenoxy)acetonitrile (1.0 eq) in methanol.

Add dimethylamine (excess) and a catalytic amount of 10% Pd/C.
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Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the mixture at room

temperature until the reaction is complete (monitored by TLC or GC-MS).

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate

the filtrate.

N,N-dimethylation (Eschweiler-Clarke reaction): To the crude primary amine, add

formaldehyde (2.2 eq) and formic acid (2.2 eq).

Heat the mixture at reflux for several hours until the reaction is complete (monitored by

TLC).

Cool the reaction mixture to room temperature and basify with a saturated sodium

bicarbonate solution.

Extract the product with diethyl ether.

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and

concentrate to yield the crude (2-(2-Bromo-4-methylphenoxy)ethyl)dimethylamine.

The crude product can be purified by column chromatography or used directly in the next

step.

Step 3: Intramolecular Cyclization to form Brofaromine

This final step involves a palladium-catalyzed intramolecular C-O bond formation to construct

the benzofuran ring system.

Materials:

(2-(2-Bromo-4-methylphenoxy)ethyl)dimethylamine

Palladium(II) acetate (Pd(OAc)₂)

Tri-tert-butylphosphine (P(t-Bu)₃)

Sodium tert-butoxide (NaOt-Bu)
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Toluene

Ethyl acetate

Water

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a reaction vessel, dissolve (2-(2-Bromo-4-methylphenoxy)ethyl)dimethylamine (1.0 eq)

in toluene.

Add sodium tert-butoxide (1.2 eq), palladium(II) acetate (0.05 eq), and tri-tert-

butylphosphine (0.1 eq).

Heat the reaction mixture at reflux under an inert atmosphere (e.g., argon or nitrogen) until

the starting material is consumed (monitored by TLC or GC-MS).

Cool the reaction mixture to room temperature and quench with water.

Extract the product with ethyl acetate.

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter,

and concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to obtain Brofaromine.

Mechanism of Action and Signaling Pathways of
Brofaromine
Brofaromine exerts its therapeutic effects primarily through two mechanisms: reversible

inhibition of monoamine oxidase A (MAO-A) and inhibition of serotonin reuptake.[3][4]

MAO-A Inhibition: MAO-A is a key enzyme responsible for the degradation of monoamine

neurotransmitters such as serotonin, norepinephrine, and dopamine in the presynaptic

neuron. By reversibly inhibiting MAO-A, Brofaromine increases the levels of these

neurotransmitters in the synaptic cleft, thereby enhancing neurotransmission.[5][6]
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Serotonin Reuptake Inhibition: Brofaromine also blocks the serotonin transporter (SERT),

which is responsible for the reuptake of serotonin from the synaptic cleft back into the

presynaptic neuron. This action further increases the concentration and duration of action of

serotonin in the synapse.[4][7]

The synergistic action of MAO-A inhibition and serotonin reuptake inhibition leads to a

significant enhancement of serotonergic and noradrenergic signaling in the brain, which is

believed to be the basis for its antidepressant and anxiolytic effects.

Caption: Mechanism of action of Brofaromine, illustrating the dual inhibition of MAO-A and

SERT.

Quantitative Data
The following table summarizes key quantitative data related to the biological activity of

Brofaromine.

Parameter Value Reference

MAO-A Inhibition (IC₅₀) ~10 nM (in vitro, rat brain) [8]

Serotonin Reuptake Inhibition

(IC₅₀)

~300 nM (in vitro, rat brain

synaptosomes)
[8]

Selectivity for MAO-A over

MAO-B
> 100-fold [5]

Conclusion
2-Bromo-4-methylphenol is a valuable and versatile starting material in pharmaceutical

synthesis. Its utility is exemplified in the synthesis of the antidepressant Brofaromine. The

provided protocols offer a foundational guide for the laboratory-scale synthesis of this and other

structurally related bioactive molecules. The dual mechanism of action of Brofaromine,

involving the inhibition of both MAO-A and serotonin reuptake, highlights the potential for

developing multi-target drugs from relatively simple chemical building blocks like 2-Bromo-4-
methylphenol. Further research into the derivatization of 2-Bromo-4-methylphenol could

lead to the discovery of novel therapeutic agents with improved efficacy and safety profiles.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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